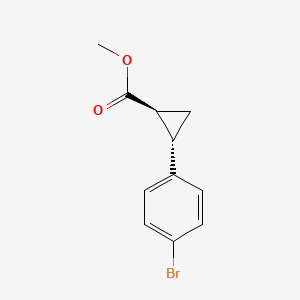
3-Allyl-2,4-dimethylfuran
Overview
Description
3-Allyl-2,4-dimethylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is notable for its unique structural features, including two methyl groups at positions 2 and 4, and an allyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-2,4-dimethylfuran typically involves the alkylation of furans. One common method is the catalytic alkylation of 2,5-dimethylfuran with allyl alcohols in the presence of a catalyst such as pentafluorophenylboronic acid . This reaction proceeds under mild conditions and yields the desired allylfuran with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications in the chemical industry.
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-2,4-dimethylfuran undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing furans.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used for introducing substituents onto the furan ring.
Major Products Formed:
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various alkylated and acylated furans.
Scientific Research Applications
3-Allyl-2,4-dimethylfuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Some furan derivatives are explored for their therapeutic potential in treating various diseases.
Industry: Furans are used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-2,4-dimethylfuran involves its interaction with various molecular targets and pathways. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, facilitating various chemical transformations. Additionally, the presence of the allyl group can influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
2,5-Dimethylfuran: Another furan derivative with two methyl groups at positions 2 and 5.
2-Methylfuran: A simpler furan derivative with a single methyl group at position 2.
3-Allylfuran: A furan derivative with an allyl group at position 3 but without additional methyl groups.
Uniqueness: 3-Allyl-2,4-dimethylfuran is unique due to the combination of its two methyl groups and an allyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
75565-77-4 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2,4-dimethyl-3-prop-2-enylfuran |
InChI |
InChI=1S/C9H12O/c1-4-5-9-7(2)6-10-8(9)3/h4,6H,1,5H2,2-3H3 |
InChI Key |
GRROQHBFTQPZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1CC=C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B8721459.png)



![Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI)](/img/structure/B8721494.png)

![2-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8721506.png)





![2,3,9-Trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8721541.png)
